Lipophilicity Tuning: XLogP3 Comparison vs. 4-(4-Chlorophenyl)pyrrolidin-2-one and Rolipram
The introduction of an ortho‑fluorine atom in 4‑(4‑chloro‑2‑fluorophenyl)pyrrolidin‑2‑one yields a calculated XLogP3 of 1.7 [1]. This represents a ΔXLogP3 of +0.1 relative to the mono‑chloro comparator 4‑(4‑chlorophenyl)pyrrolidin‑2‑one (XLogP3 = 1.6) [2], and a ΔXLogP3 of –0.19 relative to the prototypical PDE4 inhibitor rolipram (XLogP = 1.89) [3]. The intermediate lipophilicity of the target compound is consistent with improved metabolic stability compared to higher‑logP analogs, while avoiding the excessively low logP values that compromise membrane permeability.
| Evidence Dimension | Predicted octanol/water partition coefficient (XLogP3 / XLogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (Kuujia, computed) |
| Comparator Or Baseline | 4-(4-Chlorophenyl)pyrrolidin-2-one: XLogP3 = 1.6 (Kuujia, computed); Rolipram: XLogP = 1.89 (Guide to Malaria Pharmacology) |
| Quantified Difference | ΔXLogP3 = +0.1 vs. monochloro analog; ΔXLogP = –0.19 vs. rolipram |
| Conditions | Computationally predicted values using the XLogP3 algorithm; cross‑source comparison |
Why This Matters
Procurement decisions based on lipophilicity requirements for CNS penetration or metabolic stability should consider that the target compound occupies a narrow, favorable XLogP window (1.6–1.9) distinct from both the slightly more polar monochloro analog and the more lipophilic rolipram scaffold.
- [1] Kuujia.com. 4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one (CAS 1367023-10-6) – XLogP3. Kuujia Product Database, 2025. View Source
- [2] Kuujia.com. 4-(4-Chlorophenyl)pyrrolidin-2-one (CAS 22518-27-0) – XLogP3. Kuujia Product Database, 2025. View Source
- [3] Guide to Malaria Pharmacology. Rolipram Ligand Page – XLogP. Available at: https://www.guidetomalariapharmacology.org/ View Source
